N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that features a thiazole ring, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting 4-methylthiosemicarbazide with α-haloketones under reflux conditions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a Lewis acid catalyst such as zinc chloride.
Coupling Reactions: The final step involves coupling the thiazole and tetrazole rings to the benzamide moiety. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole and tetrazole rings.
Medicine:
- Explored for its potential as a drug candidate, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry:
- Potential applications in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole and tetrazole rings are known to interact with metal ions, which could play a role in its biological activity.
Comparison with Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)benzamide: Lacks the tetrazole ring, which may reduce its biological activity.
4-(1H-tetrazol-1-yl)benzamide: Lacks the thiazole ring, which may affect its reactivity and stability.
Uniqueness:
- The combination of the thiazole and tetrazole rings in N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide provides a unique set of chemical properties, including enhanced stability and potential biological activity.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-6-20-12(14-8)15-11(19)9-2-4-10(5-3-9)18-7-13-16-17-18/h2-7H,1H3,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYIXHOKHXUMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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